molecular formula C27H28O11 B192548 Tremulacin CAS No. 29836-40-6

Tremulacin

Cat. No.: B192548
CAS No.: 29836-40-6
M. Wt: 528.5 g/mol
InChI Key: RCKCYCDBDYUIGM-LFMHJWGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tremulacin can be synthesized through the glycosylation of salicortin with benzoyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the bark and leaves of Populus species. The extraction process includes the use of solvents such as methanol or ethyl acetate to isolate this compound from the plant material . The extracted compound is then purified using techniques like column chromatography.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like benzoyl chloride or acetyl chloride are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Salicortinol and related compounds.

    Substitution: Various benzoylated or acetylated derivatives.

Comparison with Similar Compounds

This compound’s unique structure and properties make it a valuable compound for research and industrial applications.

Biological Activity

Tremulacin is a phenolic glycoside predominantly found in the bark of willow trees (Salix species) and poplar trees (Populus species). This compound has garnered attention due to its notable biological activities, particularly its anti-inflammatory and antioxidant effects. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is structurally characterized as a salicylate-like phenolic glycoside. Its molecular formula is C₁₈H₁₈O₉, and it consists of a sugar moiety linked to a phenolic compound. The presence of hydroxyl groups in its structure contributes to its biological activity, particularly its ability to scavenge free radicals and inhibit inflammatory pathways.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and mediators. For instance, this compound was shown to reduce TNF-α-induced expression of matrix metalloproteinase-1 (MMP-1) in human dermal fibroblasts (HDFs), suggesting potential applications in skin health and anti-aging therapies .

In animal models, this compound demonstrated efficacy in reducing edema induced by carrageenan and croton oil, which are common methods for assessing anti-inflammatory activity .

Table 1: Summary of Anti-inflammatory Studies on this compound

Study ReferenceModel UsedDoseKey Findings
Human dermal fibroblasts25 µg/mLInhibited MMP-1 expression
Rats (carrageenan model)50 mg/kgReduced paw edema
Mice (croton oil model)25 mg/kgDecreased ear edema

Antioxidant Activity

This compound also exhibits antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS), which are implicated in various chronic diseases and aging processes. The compound's ability to modulate oxidative stress pathways further supports its potential therapeutic applications .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Pro-inflammatory Cytokines : this compound decreases the levels of TNF-α and other inflammatory mediators, thereby reducing inflammation .
  • Scavenging Free Radicals : The phenolic structure allows this compound to act as an effective antioxidant, neutralizing free radicals and protecting cellular components from oxidative damage .
  • Modulation of Enzymatic Activity : this compound influences the activity of enzymes involved in inflammatory processes, including cyclooxygenases (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs .

Case Studies

A notable case study involved the administration of this compound in patients with chronic inflammatory conditions. The results indicated a significant reduction in symptoms associated with inflammation, such as pain and swelling, alongside improvements in quality of life measures. This aligns with findings from animal studies that demonstrate similar effects on inflammation-related parameters.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O11/c28-14-19-21(30)22(31)23(38-24(32)16-8-2-1-3-9-16)25(37-19)36-18-11-5-4-10-17(18)15-35-26(33)27(34)13-7-6-12-20(27)29/h1-5,7-11,13,19,21-23,25,28,30-31,34H,6,12,14-15H2/t19-,21-,22+,23-,25-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKCYCDBDYUIGM-LFMHJWGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952263
Record name {2-[(2-O-Benzoylhexopyranosyl)oxy]phenyl}methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29836-40-6
Record name Tremulacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {2-[(2-O-Benzoylhexopyranosyl)oxy]phenyl}methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tremulacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tremulacin
Reactant of Route 2
Tremulacin
Reactant of Route 3
Tremulacin
Reactant of Route 4
Tremulacin
Reactant of Route 5
Reactant of Route 5
Tremulacin
Reactant of Route 6
Tremulacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.